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Compound of Interest

Compound Name: Nepicastat

Cat. No.: B1663631

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nepicastat, also known by its developmental code names SYN-117 and RS-25560-197, is a
potent and selective inhibitor of the enzyme dopamine (-hydroxylase (DBH).[1][2][3] This guide
provides a detailed overview of its chemical structure, a summary of its synthetic strategy
based on available literature, and its mechanism of action. The information is intended for
professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Identifiers

Nepicastat is a chiral small molecule belonging to the 1,3-dihydroimidazole-2-thione class of
compounds.[4] The structure features a substituted imidazolethione ring linked to a
difluorinated tetralin moiety.[4] This specific arrangement confers high potency and selectivity
for its biological target.[1][3]

Data Presentation: Chemical Identifiers

The following table summarizes the key chemical identifiers and properties of Nepicastat.
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Identifier Value Reference(s)

5-(Aminomethyl)-1-[(2S)-5,7-
difluoro-1,2,3,4-

IUPAC Name [5]
tetrahydronaphthalen-2-yl]-1,3-

dihydro-2H-imidazole-2-thione

CAS Number 173997-05-2 (Free Base) [5]
170151-24-3 (HCI Salt) [1][3]

Molecular Formula C14H15F2NsS [31[5]
Molar Mass 295.35 g-mol—1 [3][5]

_ C1CC2=C(C[C@H]IN3C(=CN
SMILES String [1]
C3=S)CN)C=C(C=C2F)F

Synonyms SYN-117, RS-25560-197 [3][5]

Synthesis of Nepicastat

While the detailed, step-by-step experimental protocols for the synthesis of Nepicastat are
proprietary and not fully disclosed in publicly accessible literature, the general synthetic
approach can be inferred from medicinal chemistry publications, such as the work by Beliaev et
al. on related DBH inhibitors.[6][7]

General Retrosynthetic Strategy

A logical retrosynthetic analysis suggests that the synthesis would be convergent, involving the
preparation of two key intermediates followed by their coupling and final modifications.

e Intermediate A: (S)-2-amino-5,7-difluoro-1,2,3,4-tetrahydronaphthalene. This chiral amine is
the cornerstone of the molecule, providing the specific stereochemistry essential for its
biological activity. Its synthesis would likely start from a substituted naphthalene precursor,
followed by reduction and chiral resolution or asymmetric synthesis to obtain the desired (S)-
enantiomer.

» Intermediate B: A suitable aminomethyl-imidazolethione precursor. This heterocyclic core
would be constructed separately. A plausible route involves the synthesis of an N-protected
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aminomethyl imidazole, followed by conversion to the imidazole-2-thione via reaction with a
thiocarbonylating agent like thiophosgene or thiocarbonyldiimidazole.

The final steps would involve the coupling of Intermediate A with Intermediate B, likely through
an N-arylation or related C-N bond-forming reaction, followed by deprotection of the
aminomethyl group to yield Nepicastat.

Experimental Protocols

Detailed experimental protocols, including specific reagents, reaction conditions, yields, and
purification methods, are not available in the reviewed search results. The primary literature,
such as the Journal of Medicinal Chemistry, should be consulted for potential disclosure of
these methodologies in the synthesis of analogous compounds.[6][7]

Mechanism of Action

Nepicastat exerts its pharmacological effect by inhibiting dopamine 3-hydroxylase (DBH), a
copper-containing monooxygenase enzyme responsible for the conversion of dopamine to
norepinephrine in noradrenergic neurons.[1][2] This inhibition is potent, with ICso values of
approximately 9.0 nM for human DBH.[1]

By blocking this key step in catecholamine biosynthesis, Nepicastat leads to two primary
neurochemical changes:

e Adecrease in the levels of norepinephrine (noradrenaline).
e Anincrease in the levels of its precursor, dopamine.

This modulation of catecholamine levels in both the central and peripheral nervous systems is
the basis for its investigation in conditions characterized by sympathetic overactivity, such as
post-traumatic stress disorder (PTSD), cocaine dependence, and congestive heart failure.[2][3]

Mandatory Visualizations
Signaling Pathway: Mechanism of Action of Nepicastat

The following diagram illustrates the enzymatic action of Dopamine B-Hydroxylase (DBH) in a
noradrenergic neuron and the inhibitory effect of Nepicastat.
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Caption: Mechanism of Nepicastat as a DBH inhibitor.

Logical Workflow: Therapeutic Rationale for DBH
Inhibition

This diagram outlines the logical progression from a pathological state to the therapeutic
intervention with a DBH inhibitor like Nepicastat.
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Caption: Therapeutic rationale for using a DBH inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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